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Compound of Interest

Compound Name: BAPTA-Na4

CAS No.: 126824-24-6

Cat. No.: B1667741 Get Quote

Executive Summary & Mechanism of Action
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a high-affinity, rapid

calcium chelator widely used to clamp intracellular calcium (

) to near-zero levels or to buffer rapid calcium transients that slower chelators like EGTA miss.

This guide details the loading of BAPTA-Na4 (the tetrasodium salt form) via whole-cell patch

pipettes. Unlike the acetoxymethyl (AM) ester form which is bath-applied, pipette loading allows

for precise concentration control and restriction of the chelator to the recorded cell.

Critical Distinction: BAPTA vs. EGTA[1][2][3][4][5]
Kinetics: BAPTA has a

(calcium binding rate) approximately 50–400 times faster than EGTA. This allows BAPTA to
intercept calcium ions entering through voltage-gated channels before they trigger synaptic
vesicle fusion or activate calcium-dependent potassium channels (e.g., BK/SK channels).

pH Sensitivity: BAPTA binding is largely pH-insensitive near physiological pH, whereas EGTA

is highly pH-dependent.

The "Na4" Factor: Using the tetrasodium salt (BAPTA-Na4) simplifies solubility compared to

the free acid form but introduces a significant sodium load (4 moles of Na
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per mole of BAPTA). This protocol addresses the necessary osmotic and electrochemical
compensations.[1][2][3]

Physiochemical Considerations & Solution Design
The Sodium & Osmolarity Challenge
Loading 10 mM BAPTA-Na4 introduces 40 mM Na

into the intracellular space. This significantly alters the sodium reversal potential (

) and adds ~40–50 mOsm to the solution.

Impact on Reversal Potential (

):

Standard Internal (10 mM Na

):

BAPTA-Na4 Internal (50 mM Na

):

Consequence: Reduced driving force for Na

currents; potential reversal of Na

/Ca

exchangers (NCX).

Formulation Strategy
To maintain physiological osmolarity (~290 mOsm) and pH (7.2–7.3), the concentration of the

main salt (e.g., K-Gluconate or Cs-Methanesulfonate) must be reduced.

Table 1: Comparative Internal Solution Recipes
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Component
Standard K-
Gluconate

BAPTA-Na4
Loading Solution

Function

K-Gluconate 130 mM 100 mM

Main K

source; reduced to

compensate

osmolarity.

KCl 10 mM 10 mM

Sets

; aids electrode

stability.

HEPES 10 mM 10 mM pH Buffering.[1][3]

EGTA 0.2 - 10 mM 0 mM Replaced by BAPTA.

BAPTA-Na4 0 mM 10 mM

Rapid Ca

chelation. Adds 40

mM Na

.

Mg-ATP 4 mM 4 mM
Fuel for pumps;

prevents rundown.

Na-GTP 0.3 mM 0.3 mM G-protein support.[4]

Phosphocreatine 10 mM 10 mM

Energy buffer

(Optional but

recommended).

Total Na ~10 mM ~50 mM
Note the shift in

sodium load.

Osmolarity ~290 mOsm ~290-300 mOsm Must be measured.[5]

Protocol: Preparation of BAPTA-Na4 Internal
Solution
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Workflow Diagram
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Caption: Step-by-step workflow for preparing BAPTA-Na4 internal solution, highlighting the

critical pH titration step caused by the alkaline Na4 salt.

Step-by-Step Procedure
Dissolution: Dissolve BAPTA-Na4 in HPLC-grade water (approx. 80% of final volume).

Note: Unlike BAPTA free acid, BAPTA-Na4 dissolves readily in water but creates an

alkaline solution.

Main Salts: Add K-Gluconate (or Cs-based salts), KCl, and HEPES.

pH Adjustment (Critical):

Measure pH.[1][2][3][4][5][6][7] It will likely be >7.5.

Titrate slowly with dilute HCl (or Methanesulfonic acid if using MeSO3-based internals) to

reach pH 7.25.

Caution: Do not overshoot; adding base (KOH) later adds more osmolarity.

Energy Regeneration: Add Mg-ATP and Na-GTP.[4] Keep solution on ice from this point to

prevent ATP hydrolysis.

Osmolarity Check: Measure with a vapor pressure osmometer.

Target: 285–295 mOsm (usually 10–15 mOsm lower than your ACSF/extracellular solution

to account for cell turgor).
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Correction: If too high (>300 mOsm), dilute with water. If too low, add sucrose or more

main salt (though the recipe above is designed to be close).

Filtration: Filter through a 0.22 µm syringe filter into 1 mL aliquots. Store at -20°C.

Protocol: Whole-Cell Loading & Diffusion Dynamics
Loading is passive, driven by diffusion from the pipette into the cytosol. The speed of loading

depends on the series resistance (

) and the size of the cell.

Establishing the Configuration
Pipette Selection: Use low-resistance pipettes (2–4 MΩ). Larger tips reduce

, facilitating faster diffusion.

Seal Formation: Form a GΩ seal.

Break-in: Apply suction or a voltage zap to rupture the patch.

Monitor

: Immediately compensate for capacitance and monitor Series Resistance.

must be stable and low (<15 MΩ) for effective loading.

Calculating Diffusion Time
The time constant (

) for equilibration between pipette and cell is approximated by:

Where

is Series Resistance (MΩ) and

is Membrane Capacitance (pF).

However, for large molecules like BAPTA (MW ~600 Da, similar to ATP), diffusion is slower

than ions. A practical rule of thumb is to wait at least 3–5
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.

Reference Table for Wait Times:

Cell Type Approx Typical Estimated Recommended

Wait Time

Small

Interneuron
15 pF 10 MΩ ~90 ms 2–3 mins

Pyramidal

Neuron
50 pF 15 MΩ ~450 ms 5–10 mins

Cardiomyocyte 100 pF 10 MΩ ~600 ms 10–15 mins

Note: If

increases during the recording, loading efficiency drops significantly.

Mechanistic Validation (Self-Validating the Protocol)
How do you know BAPTA is loaded and working? You must look for specific physiological

signatures.[1]

Physiological Signatures of BAPTA Loading
Block of Calcium-Activated Currents:

sAHP (Slow Afterhyperpolarization): In neurons, the sAHP is driven by Ca

-dependent K

channels (SK channels). Successful BAPTA loading will abolish the sAHP within minutes
of break-in.

Validation: Compare the AHP amplitude at 1 min vs. 10 mins post-break-in.

Synaptic Plasticity Block:

Rapid buffering prevents the Ca
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rise required for LTP/LTD induction.

Broadening of Action Potentials:

In some cells, BK channels contribute to repolarization. BAPTA may broaden the AP width

by inhibiting these channels.

Pathway Diagram: BAPTA vs. Physiological Buffering
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Caption: BAPTA intercepts Ca2+ influx faster than endogenous buffers, effectively silencing

Ca2+-dependent sensors like Synaptotagmin or SK channels.
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transmission.

Neher, E. (1998). "Vesicle pools and Ca2+ microdomains: new tools for understanding their

roles in neurotransmitter release." Neuron. Link
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Relevance: The standard reference for whole-cell diffusion calculations.

Fakler, B., & Adelman, J. P. (2008). "Control of K(Ca) channels by calcium
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Relevance: Discusses the specific block of SK/BK channels by BAPTA vs EGTA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Intracellular Loading of BAPTA-Na4
via Whole-Cell Patch Clamp]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667741#methods-for-loading-bapta-na4-via-patch-
pipettes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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